N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzamide core with a trifluoromethyl group and a piperidinyl moiety. Its potential applications span various scientific disciplines, particularly in drug discovery and development due to its biological activity against specific molecular targets.
The compound is cataloged under the CAS number 941873-15-0 and has been studied for its inhibitory effects on Bruton's tyrosine kinase, a key enzyme involved in B-cell receptor signaling pathways. This makes it particularly relevant in the context of treating B-cell malignancies and autoimmune diseases.
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide falls under the classification of organic compounds, specifically within the category of amides. It also belongs to the broader class of benzamides and piperidine derivatives, known for their diverse biological activities.
The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves several key steps:
The synthetic route may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are often employed to confirm product identity and purity.
The molecular formula for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is . The molecular weight is approximately 392.37 g/mol.
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide can participate in various chemical reactions typical of amides and aromatic compounds:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
Reactions involving this compound often require careful control of conditions to prevent degradation or unwanted side reactions. Techniques such as thin-layer chromatography are used to monitor progress and purity.
The mechanism of action for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide primarily involves its inhibition of Bruton's tyrosine kinase. By binding to this enzyme, it disrupts signaling pathways critical for B-cell proliferation and survival, making it a candidate for treating B-cell malignancies.
Upon administration, the compound interacts with Bruton's tyrosine kinase at specific binding sites, leading to inhibition of its activity. This results in downstream effects that can induce apoptosis in malignant B-cells or modulate immune responses in autoimmune conditions.
Research indicates that compounds like TAK-659 exhibit potent inhibitory effects at low nanomolar concentrations, highlighting their therapeutic potential .
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide typically exhibits:
Key chemical properties include:
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide has several notable applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: